molecular formula C24H19N3O6 B5450593 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid

Cat. No.: B5450593
M. Wt: 445.4 g/mol
InChI Key: MIDBVJXSBWYOAV-STZFKDTASA-N
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Description

2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methylbenzaldehyde and 3-nitrobenzaldehyde, followed by the formation of the enamide linkage through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings or the aliphatic chain.

Scientific Research Applications

2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamido]benzoic acid
  • 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid
  • 2-[(2Z)-2-[(4-Methylphenyl)formamido]-3-(2-nitrophenyl)prop-2-enamido]benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[(Z)-2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6/c1-15-9-11-17(12-10-15)22(28)26-21(14-16-5-4-6-18(13-16)27(32)33)23(29)25-20-8-3-2-7-19(20)24(30)31/h2-14H,1H3,(H,25,29)(H,26,28)(H,30,31)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBVJXSBWYOAV-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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